molecular formula C23H28N4O9 B11467656 ethyl 5-({6,7-dimethoxy-4-[(E)-{2-[(2-oxopiperidin-3-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({6,7-dimethoxy-4-[(E)-{2-[(2-oxopiperidin-3-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11467656
M. Wt: 504.5 g/mol
InChI Key: IKDZYALPMKRZRR-KIBLKLHPSA-N
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Description

ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(2-OXOPIPERIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(2-OXOPIPERIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(2-OXOPIPERIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(2-OXOPIPERIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(2-OXOPIPERIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole and oxazole derivatives, which share structural features and may exhibit similar chemical and biological properties .

Uniqueness

ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(2-OXOPIPERIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C23H28N4O9

Molecular Weight

504.5 g/mol

IUPAC Name

ethyl 5-[[6,7-dimethoxy-4-[(E)-[(2-oxopiperidine-3-carbonyl)hydrazinylidene]methyl]-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C23H28N4O9/c1-4-33-23(30)16-9-12(36-27-16)8-14-15(10-25-26-22(29)13-6-5-7-24-21(13)28)18-20(35-11-34-18)19(32-3)17(14)31-2/h10,12-13H,4-9,11H2,1-3H3,(H,24,28)(H,26,29)/b25-10+

InChI Key

IKDZYALPMKRZRR-KIBLKLHPSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)/C=N/NC(=O)C4CCCNC4=O

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)C=NNC(=O)C4CCCNC4=O

Origin of Product

United States

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